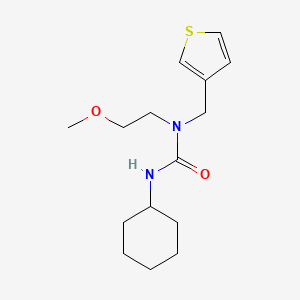
3-Cyclohexyl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CX-4945 and has been extensively studied for its ability to inhibit protein kinase CK2, which is involved in various cellular processes.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitors
Urea derivatives have been studied for their potential as acetylcholinesterase inhibitors, a class of compounds that can offer therapeutic benefits in treating diseases like Alzheimer's. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, aiming to optimize the spacer length and test compounds with greater conformational flexibility (Vidaluc et al., 1995).
Anion Sensing Properties
Certain urea derivatives exhibit properties that make them suitable for anion sensing. A study on mononuclear gold(I) acetylide complexes with urea moiety highlighted their anion binding properties, showing potential for the detection of fluoride ions in DMSO, indicating a path toward the development of novel anion sensors (Zhou et al., 2012).
Fluorescence Probes for Analyte Detection
N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbamoyl)urea has been found to exhibit strong solvatochromism with its fluorescence properties, enabling the detection of analytes such as alcohols, carboxylic acids, and fluoride ions, which form strong hydrogen bonds (Bohne et al., 2005).
Synthesis and Reactivity of Urea Derivatives
Research on urea derivatives also delves into their synthesis and reactivity, providing insights into the creation of novel compounds with potential applications in various fields of chemistry. Studies have shown how urea and thiourea derivatives can be synthesized and their reactivity with different compounds, offering a base for further research and application development in organic synthesis and medicinal chemistry (Kolosov et al., 2015).
Propiedades
IUPAC Name |
3-cyclohexyl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-19-9-8-17(11-13-7-10-20-12-13)15(18)16-14-5-3-2-4-6-14/h7,10,12,14H,2-6,8-9,11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZVVLCCEAHZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2838507.png)
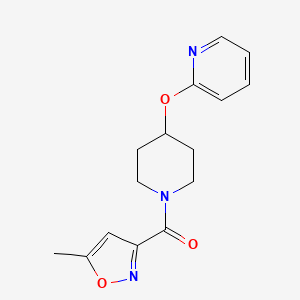

![(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2838515.png)
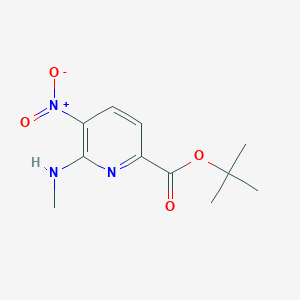
![4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid](/img/structure/B2838519.png)
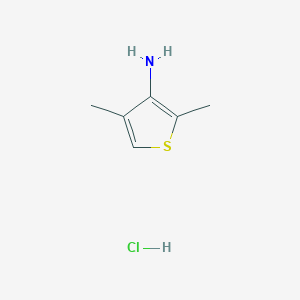


![N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2838525.png)
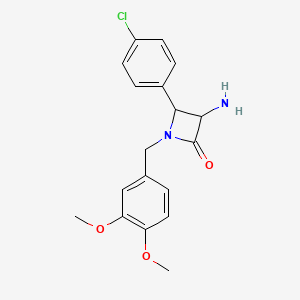

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2838528.png)
![N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2838529.png)